

# Application Notes: Asymmetric Reduction of Ketones with Borane Dimethyl Sulfide

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## Compound of Interest

Compound Name: *(Dimethyl sulfide)trihydroboron*

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## Introduction

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry is critical. Among the various methods available, the use of borane dimethyl sulfide (BMS) in conjunction with a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, stands out for its high enantioselectivity, broad substrate scope, and operational simplicity.<sup>[1][2]</sup> This method provides predictable stereochemical outcomes, allowing for the targeted synthesis of specific enantiomers.<sup>[3]</sup>

Borane dimethyl sulfide ( $\text{BH}_3 \cdot \text{SMe}_2$ ) is a stable and commercially available source of borane.<sup>[3]</sup> The key to the enantioselectivity of this reduction lies in the use of a chiral oxazaborolidine catalyst, which creates a chiral environment around the ketone substrate. This forces the hydride delivery from the borane to occur preferentially on one of the two enantiotopic faces of the carbonyl group.

## Data Presentation

The CBS reduction is applicable to a wide range of ketone substrates, including aryl alkyl ketones, dialkyl ketones, and  $\alpha,\beta$ -unsaturated ketones, consistently providing high yields and excellent enantiomeric excess (ee).

**Table 1: Asymmetric Reduction of Aryl Alkyl Ketones**

Ketone Substrate	Catalyst (mol%)	Yield (%)	Enantiomeric Excess (ee, %)	Product Configuration
Acetophenone	(S)-Me-CBS (10)	>95	97	(R)
4'-Fluoroacetophenone	(R)-Me-CBS (10)	>90	>95	(S)
2-Chloroacetophenone	(S)-Me-CBS (10)	95	98	(R)
1-Tetralone	(S)-Me-CBS (10)	92	95	(R)
2-Acetyl naphthalene	(S)-Me-CBS (10)	96	96	(R)

**Table 2: Asymmetric Reduction of Dialkyl and  $\alpha,\beta$ -Unsaturated Ketones**

Ketone Substrate	Catalyst (mol%)	Yield (%)	Enantiomeric Excess (ee, %)	Product Configuration
2-Octanone	(S)-Me-CBS (10)	85	91	(R)
3-Nonanone	(S)-Me-CBS (10)	88	89	(R)
Benzalacetone	(S)-Me-CBS (10)	90	92	(R)
1-Octyn-3-one	(R)-Alpine-Borane	86	>95	(R)
Cyclohexyl methyl ketone	(S)-Me-CBS (10)	93	94	(R)

## Experimental Protocols

The following protocols provide detailed methodologies for the asymmetric reduction of representative ketone substrates. It is crucial to conduct these reactions under anhydrous conditions, as the presence of water can significantly diminish enantioselectivity.

## Protocol 1: Asymmetric Reduction of Acetophenone

This protocol describes the synthesis of (R)-1-phenylethanol.

### Materials:

- (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
- Borane-dimethyl sulfide complex (BMS)
- Acetophenone
- Anhydrous tetrahydrofuran (THF)
- Methanol
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 10 mol%).
- Dilute the catalyst with 10 mL of anhydrous THF and cool the flask to 0 °C in an ice-water bath.
- Slowly add borane-dimethyl sulfide complex (0.65 mL, ~6.5 mmol) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.

- In a separate flame-dried flask, dissolve acetophenone (1.20 g, 10.0 mmol) in 20 mL of anhydrous THF.
- Cool the reaction flask containing the catalyst-borane complex to -20 °C.
- Slowly add the solution of acetophenone to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature below -15 °C.
- Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
- Once the reaction is complete, quench it by the slow, dropwise addition of 5 mL of methanol at -20 °C.
- Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
- Add 1 M HCl (20 mL) and stir for 30 minutes.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
- Wash the combined organic layers sequentially with saturated aqueous NaHCO<sub>3</sub> solution (30 mL) and brine (30 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford pure (R)-1-phenylethanol.

## Protocol 2: Asymmetric Reduction of 4'-Fluoroacetophenone

This protocol details the synthesis of (S)-1-(4-fluorophenyl)ethanol.[\[4\]](#)

### Materials:

- (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

- Borane-dimethyl sulfide complex (BMS)
- 4'-Fluoroacetophenone
- Anhydrous tetrahydrofuran (THF)
- Methanol
- 2 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

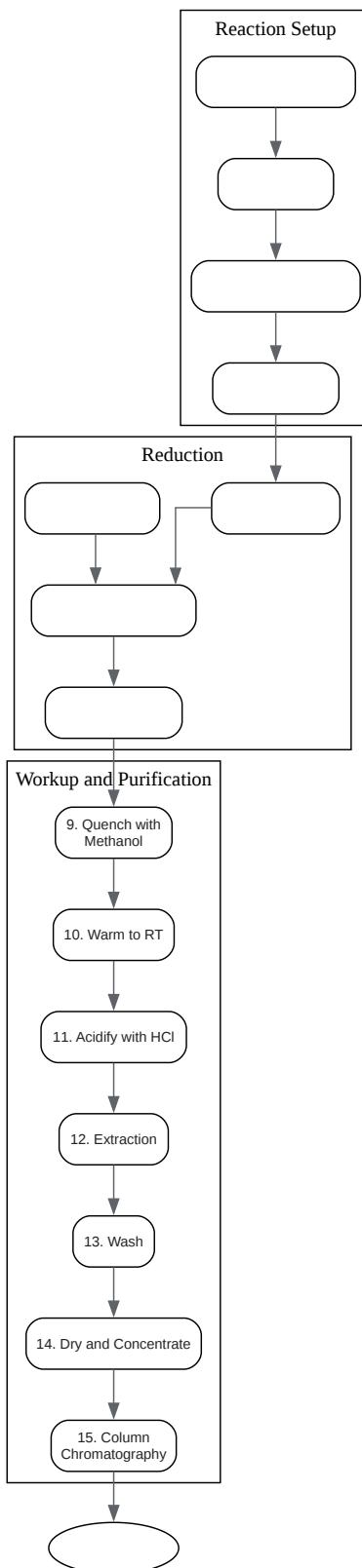
#### Procedure:

- To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol) and dilute with 10 mL of anhydrous THF. Cool the flask to 0 °C.[4]
- Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C and stir for 15 minutes.[4]
- In a separate flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.[4]
- Cool the reaction flask to -30 °C and add the ketone solution dropwise over 30 minutes, keeping the temperature below -25 °C.[4]
- Stir the reaction at -30 °C for 1-2 hours, monitoring by TLC.[4]
- Quench the reaction at -30 °C by the slow addition of 5 mL of methanol.[4]
- Warm the mixture to room temperature and stir for 30 minutes.[4]
- Add 2 M HCl (20 mL) and stir for another 30 minutes.[4]

- Extract the product with dichloromethane (3 x 30 mL).[4]
- Wash the combined organic layers with saturated aqueous NaHCO<sub>3</sub> and brine.[4]
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate.[4]
- Purify the crude product by flash column chromatography.[4]

## Visualizations

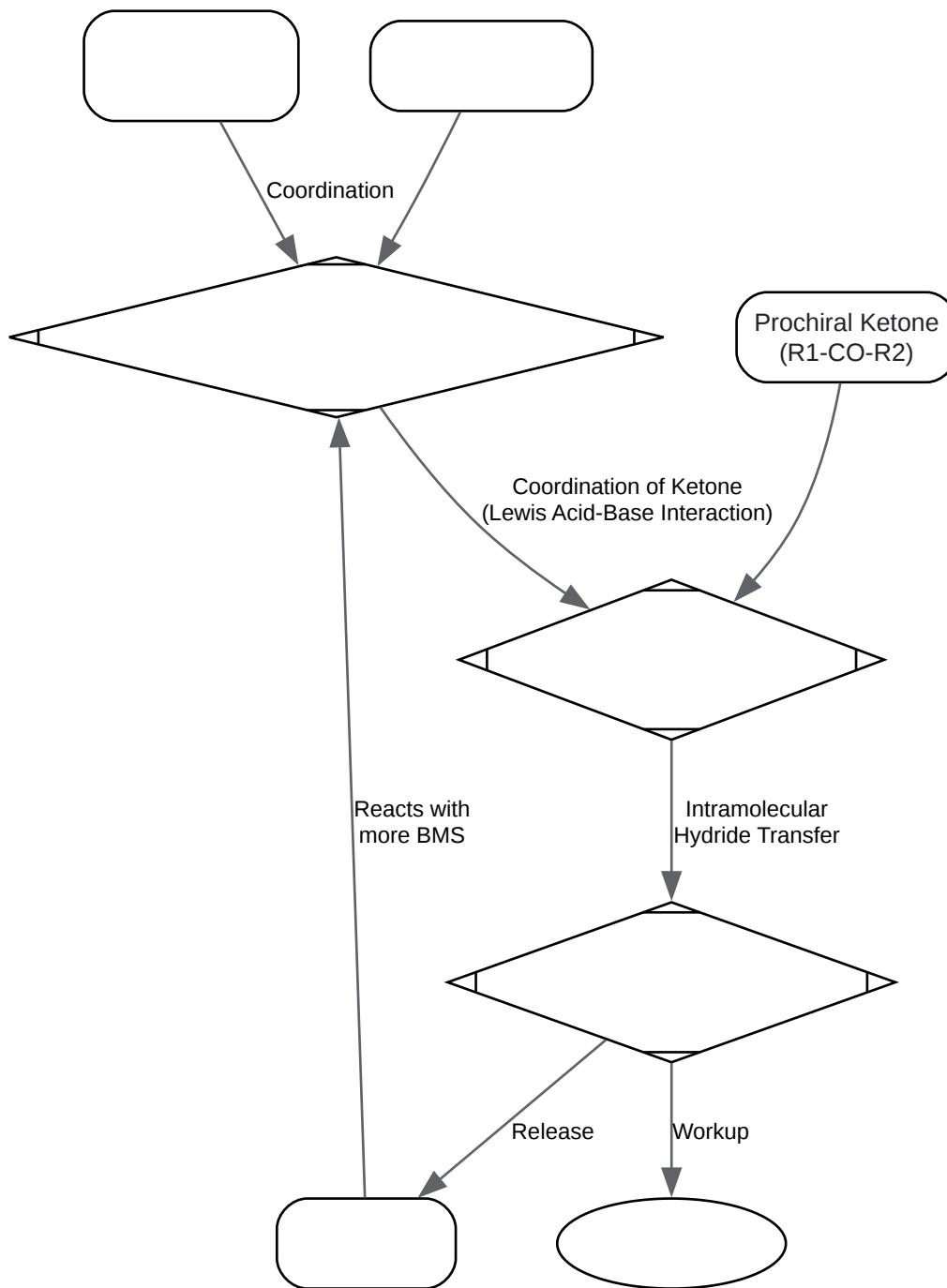
### Experimental Workflow



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Caption: General workflow for the asymmetric reduction of ketones.

## Mechanism of CBS Reduction



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Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

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## References

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